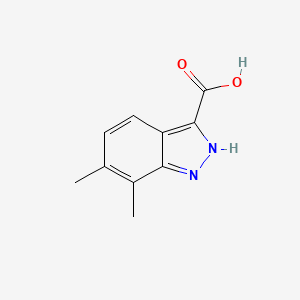

6,7-Dimethyl-1H-indazole-3-carboxylic acid

Description

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govsemanticscholar.org This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govsemanticscholar.org The unique structural and electronic properties of the indazole nucleus, including its ability to exist in different tautomeric forms (1H and 2H), allow it to serve as a versatile framework for interacting with a wide array of biological targets. nih.govsigmaaldrich.com

Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antihypertensive properties. sigmaaldrich.comresearchgate.netderpharmachemica.com This wide range of biological functions has made the indazole scaffold a focal point for drug discovery and development, with researchers continuously exploring new derivatives for enhanced efficacy and selectivity. semanticscholar.orgsigmaaldrich.com The metabolic stability and favorable pharmacokinetic properties often imparted by the indazole moiety further underscore its importance in the development of new therapeutic agents. nih.gov

Overview of Substituted Indazole Carboxylic Acids in Academic Inquiry

Within the broader class of indazole derivatives, those bearing a carboxylic acid group, known as indazole carboxylic acids, are of significant interest. The carboxylic acid functional group can serve as a critical interaction point with biological receptors or as a synthetic handle for further molecular elaboration. jocpr.comdiva-portal.org

Academic research has extensively documented the synthesis and characterization of various substituted indazole carboxylic acids. jocpr.comdiva-portal.orgnih.gov Studies often involve the alkylation or acylation of the indazole nitrogen atoms and substitution on the benzene ring to modulate the compound's physicochemical and biological properties. jocpr.combldpharm.com For instance, the synthesis of N-1 and N-2 substituted indazole esters, which can be hydrolyzed to their corresponding carboxylic acids, is a common strategy to generate libraries of compounds for biological screening. jocpr.comnih.gov These investigations are crucial for building a structure-activity relationship (SAR) understanding, which guides the design of more potent and specific molecules. derpharmachemica.com Indazole-3-carboxylic acid, in particular, serves as a key starting material for a variety of derivatives, including amides and esters, which have been explored for applications ranging from serotonin (B10506) receptor antagonism to potential use as nicotinic α-7 receptor agonists for neurological disorders. semanticscholar.orggoogle.comnih.gov

Rationale for Comprehensive Investigation of 6,7-Dimethyl-1H-indazole-3-carboxylic acid

A comprehensive investigation into This compound is warranted based on the established significance of its parent structures. The introduction of methyl groups onto the benzene ring of the indazole scaffold can have profound effects on the molecule's properties. Methyl groups can influence the compound's lipophilicity, metabolic stability, and steric profile, thereby altering its pharmacokinetic and pharmacodynamic behavior.

Specifically, the 6,7-dimethyl substitution pattern is unique compared to other more commonly studied dimethylated indazoles (e.g., 1,3-dimethyl or 5,7-dimethyl derivatives). chemicalbook.com Research into this specific isomer would provide valuable data to complete the structure-activity relationship landscape for this class of compounds. Understanding how the placement of methyl groups at the 6 and 7 positions affects biological activity could lead to the discovery of novel therapeutic agents with improved properties. However, a thorough review of the current scientific literature indicates that specific research data for this compound is not publicly available. The synthesis, characterization, and biological evaluation of this compound would represent a novel contribution to the field of medicinal chemistry.

Properties

IUPAC Name |

6,7-dimethyl-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)11-12-9(7)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSUOGDHFACOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNC(=C2C=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Indazole Nucleus and its Carboxylic Acid Moiety

Established Synthetic Routes for Indazole-3-carboxylic Acids

Historically, the synthesis of indazole-3-carboxylic acids has relied on multi-step sequences starting from readily available materials. One of the most prominent methods begins with the ring-opening of a substituted isatin (B1672199) (indole-2,3-dione).

A general and established route involves the following sequence google.com:

Hydrolysis of Isatin: An appropriately substituted isatin is hydrolyzed using an aqueous base, such as sodium hydroxide (B78521) (NaOH), to open the five-membered ring, yielding an intermediate amino phenylglyoxylic acid.

Diazotization: The resulting amino group is then converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in an acidic medium.

Reductive Cyclization: The diazonium salt intermediate undergoes a reductive cyclization to form the indazole ring. This cyclization under acidic conditions affords the final indazole-3-carboxylic acid.

This classical approach is robust but can be limited by the availability of the required substituted isatin precursor and the often harsh reaction conditions.

Modern Catalytic Methods and Green Chemistry Principles in Indazole Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing heterocyclic scaffolds like indazoles. These modern approaches often employ transition-metal catalysis and adhere to green chemistry principles.

Transition Metal-Catalyzed Reactions: Copper (Cu) and silver (Ag) catalysts have been effectively used in indazole synthesis. For instance, a silver(I)-mediated intramolecular oxidative C-H amination has been reported as an efficient route to synthesize a variety of 1H-indazoles, including those with ester functionalities at the 3-position. acs.org This method demonstrates broad functional group tolerance, accommodating amides, ketones, and esters. acs.org

Green Chemistry Approaches: The principles of green chemistry aim to reduce waste and energy consumption. In indazole synthesis, this has been explored through methods like using visible light and oxygen for the dearomatization of indole (B1671886) derivatives to create isatin precursors, which are key starting materials. researchgate.net Furthermore, the use of environmentally friendly solvents and recyclable catalysts is a key focus in modern synthetic chemistry. derpharmachemica.com

Specific Synthetic Pathways for Dimethyl-1H-indazole-3-carboxylic acid Analogs

While a direct synthesis for 6,7-dimethyl-1H-indazole-3-carboxylic acid is not extensively documented, pathways for its isomers and other analogs provide a clear blueprint. The synthesis of these analogs often relies on modern cross-coupling and cycloaddition reactions.

[3+2] Cycloaddition: The reaction of arynes with diazo compounds represents a powerful and direct method for forming the indazole ring. orgsyn.org Substituted benzynes, which could be generated from a silylaryl triflate derived from a 3,4-dimethyl substituted benzene (B151609), can react with diazoacetate to furnish the indazole-3-carboxylate skeleton. orgsyn.org This approach offers high regioselectivity based on the substitution pattern of the aryne.

Synthesis from Substituted Anilines: A practical route to prepare 1,3-dimethyl-6-amino indazole derivatives has been developed, which could be conceptually adapted. nih.gov A plausible route to the target molecule would likely start from 3,4-dimethylaniline (B50824), which would first be converted to a key precursor like 6,7-dimethylisatin or 3,4-dimethylphenylhydrazine. google.com

Synthesis of Precursors and Key Intermediates for Indazole Carboxylic Acids

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key precursors. For this compound, the most logical intermediates are 6,7-dimethylisatin and 3,4-dimethylphenylhydrazine.

6,7-Dimethylisatin: Isatins are versatile precursors for indazoles. google.com The synthesis of substituted isatins can be achieved through several methods, including the Sandmeyer methodology, which involves the reaction of an aniline (B41778) (in this case, 3,4-dimethylaniline) with chloral (B1216628) hydrate (B1144303) and hydroxylamine. wright.edu While effective, this method can suffer from harsh conditions and lack of regioselectivity with certain substrates. wright.edu A new approach for a related compound, 6,7-dimethoxyisatin, was developed starting from 2-nitro-3,4-dimethoxy mandelonitrile, which after reduction and cyclization, gave the isatin in high yield, suggesting a potential pathway for the dimethyl analog. researchgate.net

3,4-Dimethylphenylhydrazine: This precursor is central to syntheses involving the Fischer indole synthesis logic applied to indazoles. It can be prepared from 3,4-dimethylaniline through a diazotization reaction, followed by reduction with a reagent like sodium metabisulfite. google.com This hydrazine (B178648) derivative is a commercially available compound used as a reactant in the synthesis of various heterocyclic structures. chemicalbook.comthermofisher.comfishersci.fi

Derivatization Strategies for this compound

The carboxylic acid moiety at the 3-position of the indazole ring is a versatile functional handle for further chemical modification, primarily through reactions like esterification and amidation to produce a diverse library of compounds.

Esterification and Amidation Reactions

Ester and amide derivatives of indazole-3-carboxylic acid are common targets in medicinal chemistry. Their synthesis is typically straightforward, employing standard organic transformations.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be readily achieved. A standard method involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) under reflux conditions. jocpr.com For example, 1H-Indazole-3-carboxylic acid is converted to its methyl ester by refluxing in methanol with catalytic H₂SO₄. jocpr.com

Amidation: The formation of an amide bond is a crucial transformation. This is typically accomplished by activating the carboxylic acid with a coupling agent before introducing the desired amine. A variety of modern coupling agents can be used to facilitate this reaction, offering high yields and operational simplicity. The choice of reagent can be tailored to the specific substrates. For instance, a general procedure involves stirring the indazole-3-carboxylic acid with the amine in a solvent like DMF in the presence of a coupling agent and a base. derpharmachemica.com

| Coupling Agent System | Base | Solvent | Typical Reaction Time |

| HOBT / EDC·HCl | Triethylamine (TEA) | DMF | 4-6 hours |

| HATU | Diisopropylethylamine (DIPEA) | DMF | Not specified |

| Thionyl Chloride (SOCl₂) | Triethylamine (TEA) | Dichloromethane | Not specified |

Table 1: Common coupling agent systems used for the amidation of indazole-3-carboxylic acids. Data sourced from derpharmachemica.comjocpr.comgoogle.com.

These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships in various applications.

Modifications at the Indazole Nitrogen Atoms (N-alkylation/acylation)

The presence of two nitrogen atoms in the indazole ring (N1 and N2) presents both an opportunity and a challenge for synthetic chemists. Selective functionalization at these positions is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.

N-Acylation:

The direct N-acylation of indazoles with carboxylic acids can be a complex endeavor due to the potential for reaction at either nitrogen atom, leading to mixtures of N1 and N2 isomers. researchgate.net However, significant progress has been made in developing regioselective methods. One notable advancement is the use of a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system for the one-pot direct N-acylation of indazoles. researchgate.netresearchgate.net This method generally provides high yields and a strong preference for the formation of the more thermodynamically stable N1-acyl indazoles. researchgate.net

The reaction proceeds through the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid and Boc2O, which is then activated by DMAPO. The choice of base and reaction temperature can be critical in optimizing the yield and selectivity. researchgate.net While this system has proven effective for a range of substrates, the specific application to this compound would require empirical optimization.

Another versatile method for achieving N-acylation, particularly in the context of forming amide bonds, involves the use of peptide coupling reagents. For instance, O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is an effective coupling agent for condensing carboxylic acids with amines or hydrazides. jocpr.com This approach could be adapted for the N-acylation of the indazole nitrogen by reacting the corresponding amine with the indazole-3-carboxylic acid moiety.

| Reagent/System | Reaction Type | Key Features | Potential Outcome for this compound |

| DMAPO/Boc2O | Direct N-acylation | High N1-selectivity, one-pot procedure. researchgate.netresearchgate.net | Formation of N1-acyl-6,7-dimethyl-1H-indazole-3-carboxylic acid derivatives. |

| HATU | Amide coupling | Efficient for forming amide bonds. jocpr.com | Could be used to couple amines to the carboxylic acid, or potentially to acylate the indazole nitrogen under specific conditions. |

N-Alkylation:

N-alkylation of indazoles introduces alkyl groups onto the nitrogen atoms, which can significantly impact the molecule's properties. While numerous methods exist for N-alkylation, achieving regioselectivity between N1 and N2 remains a key challenge. The use of different alkylating agents, bases, and solvent systems can influence the isomeric ratio of the products.

A modern approach to N-alkylation involves the use of imidate electrophiles, such as 2,2,2-trichloroacetimidates. syr.edu These reagents have been shown to be effective for the N-alkylation of various nucleophiles, including heterocyclic compounds. syr.edu The reaction is often catalyzed by a Brønsted acid and can exhibit unusual regioselectivity, sometimes favoring the N2-alkylation product in related systems like 1,2,3-triazoles. syr.edu The application of such methods to this compound would likely require careful optimization of reaction conditions to control the site of alkylation.

| Reagent Class | Reaction Type | Key Features | Potential Outcome for this compound |

| Imidate Electrophiles | N-alkylation | Can be regioselective, catalyzed by Brønsted acids. syr.edu | Formation of N1- or N2-alkyl-6,7-dimethyl-1H-indazole-3-carboxylic acid derivatives, with selectivity dependent on conditions. |

Diversification of Substituents on the Benzenoid Ring of Indazole Carboxylic Acids

Modifying the benzenoid portion of the indazole ring allows for the fine-tuning of electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Palladium-Catalyzed C-H Functionalization:

A powerful and modern strategy for diversifying the benzenoid ring is through transition-metal-catalyzed C-H bond functionalization. Palladium catalysis, in particular, has emerged as a robust tool for this purpose. For instance, the C7 position of the indazole core can be directly arylated using a palladium catalyst. This transformation allows for the introduction of a wide range of aryl groups, significantly expanding the chemical space accessible from the parent indazole.

Suzuki Coupling of Halogenated Intermediates:

A more traditional yet highly effective method for introducing new substituents is through cross-coupling reactions, such as the Suzuki coupling. This approach first requires the regioselective halogenation of the benzenoid ring. For example, bromination of an indazole can provide a handle for subsequent functionalization. A related compound, 5-bromo-3,7-dimethyl-1H-indazole, has been used in a palladium-catalyzed reaction with molybdenum hexacarbonyl to introduce a carboxylic acid group at the 5-position. chemicalbook.com This demonstrates the utility of a halogenated intermediate for introducing new functional groups. The Suzuki coupling, in particular, would allow for the introduction of various aryl or vinyl groups by reacting the halogenated indazole with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. nih.gov While typically performed with acid chlorides or anhydrides, recent developments have shown that amides can also be used as acylating agents in the presence of a strong acid like triflic acid. nih.gov This reaction could potentially be applied to the benzenoid ring of this compound, although the directing effects of the existing substituents and the potential for side reactions would need to be carefully considered.

| Method | Transformation | Reagents/Catalysts | Potential Application to this compound |

| Palladium-Catalyzed C-H Arylation | C-H to C-Aryl | Palladium catalyst, aryl halide/triflate | Introduction of aryl groups at specific positions on the benzenoid ring. |

| Suzuki Coupling | C-Halogen to C-Aryl/Vinyl | Palladium catalyst, boronic acid/ester, base | Diversification of a pre-halogenated this compound. |

| Friedel-Crafts Acylation | C-H to C-Acyl | Acyl chloride/anhydride or amide, Lewis/Brønsted acid nih.gov | Introduction of ketone functionalities onto the benzenoid ring. |

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6,7-Dimethyl-1H-indazole-3-carboxylic acid, a full suite of 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the indazole ring.

1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR provides the primary overview of the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm. Similarly, the N-H proton of the indazole ring would also be a broad singlet in a similar region. The two aromatic protons on the benzene (B151609) ring portion, H-4 and H-5, would appear as doublets due to coupling with each other, likely in the 7.0-8.0 ppm range. The two methyl groups attached to C-6 and C-7 are expected to resonate as sharp singlets in the upfield aromatic region, estimated to be around 2.3-2.6 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is the most deshielded, with an expected chemical shift greater than 165 ppm. The carbons of the indazole ring would resonate in the aromatic region (approximately 110-145 ppm). The two methyl carbons would appear at the most upfield positions, typically between 15 and 25 ppm. NMR spectroscopy is a powerful method to distinguish between N-1 and N-2 substituted indazole isomers, which present sufficiently different spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of indazole-3-carboxylic acid and its derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 (N-H) | >13.0 (broad s) | - |

| 3-COOH | >13.0 (broad s) | >165 |

| C3 | - | ~142 |

| C3a | - | ~140 |

| H-4 / C4 | ~7.8 (d) | ~122 |

| H-5 / C5 | ~7.1 (d) | ~121 |

| C6 | - | ~130 |

| C6-CH₃ | ~2.4 (s) | ~17 |

| C7 | - | ~125 |

| C7-CH₃ | ~2.5 (s) | ~20 |

| C7a | - | ~124 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Indazole Characterization

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, the primary expected cross-peak would be between the aromatic protons H-4 and H-5, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹J-coupling). This would definitively link the proton signals of H-4, H-5, and the two methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range correlations (2-3 bonds) between protons and carbons, which is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. princeton.edu Key expected correlations would include:

The methyl protons at C-7 correlating to C-6, C-7, and C-7a.

The methyl protons at C-6 correlating to C-5, C-6, and C-7.

The aromatic proton H-4 correlating to the quaternary carbons C-3, C-5, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of bonding. This could be used to confirm the substitution pattern, for instance, by showing a correlation between the N-H proton and the C-7 methyl protons.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei (Proton → Proton/Carbon) | Information Gained |

| COSY | H-4 ↔ H-5 | Confirms adjacency of H-4 and H-5 on the aromatic ring. |

| HSQC | H-4 ↔ C-4; H-5 ↔ C-5; CH₃ ↔ C-methyl | Assigns specific carbons to their attached protons. |

| HMBC | H-4 → C-3, C-5, C-7a | Connects the aromatic ring to the pyrazole (B372694) ring. |

| HMBC | C7-CH₃ → C-6, C-7, C-7a | Confirms the position of the C-7 methyl group. |

| NOESY | N1-H ↔ C7-CH₃ | Confirms spatial proximity of the N-H and C-7 methyl. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

For this compound (molecular formula C₁₀H₁₀N₂O₂), the molecular weight is 190.19 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) would be observed. Common fragmentation pathways for indazole carboxylic acids involve the initial loss of stable neutral molecules. A characteristic fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a process known as decarboxylation. Another expected fragmentation is the cleavage that results in the formation of the stable indazole acylium cation. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

HRMS is a high-precision technique that measures the mass-to-charge ratio (m/z) to four or more decimal places. This level of accuracy allows for the unambiguous determination of a molecule's elemental formula. For C₁₀H₁₀N₂O₂, HRMS would be used to confirm the exact mass, distinguishing it from any other compounds with the same nominal mass but a different atomic composition. The structural characterization of many complex indazole derivatives relies on HRMS for formula confirmation. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Information Provided |

| [M+H]⁺ | 191.08151 | Confirms the molecular weight and elemental formula. |

| [M-H]⁻ | 189.06695 | Confirmation in negative ion mode. |

| [M-CO₂H]⁺ | 145.08112 | Indicates the presence of a carboxylic acid group. |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure for this compound has been reported, analysis of analogous compounds allows for a well-founded prediction of its solid-state characteristics. For example, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid shows that the molecules form inversion dimers through strong hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netscilit.comnih.gov It is highly probable that this compound would adopt a similar dimeric structure in its crystal lattice, a common motif for carboxylic acids.

Determination of Crystal System and Space Group

The analysis of diffraction patterns in an X-ray crystallography experiment reveals the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. For 1-Methyl-1H-indazole-3-carboxylic acid, the crystal system is monoclinic with a P2₁/n space group. researchgate.net Given the structural similarities, it is plausible that this compound would crystallize in a similar low-symmetry system, such as monoclinic or orthorhombic, which are common for such organic molecules.

Table 4: Crystallographic Data for the Analogous Compound 1-Methyl-1H-indazole-3-carboxylic acid researchgate.net Note: This data is for a related compound and serves as a reference for the expected parameters for this compound.

| Parameter | Reported Value for 1-Methyl-1H-indazole-3-carboxylic acid |

| Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z (molecules/cell) | 8 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of a molecule. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups.

The most prominent feature in the IR spectrum of a carboxylic acid is the O-H stretching vibration, which typically appears as a very broad and strong absorption in the 2500–3300 cm⁻¹ region due to extensive hydrogen bonding. This broad band often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid group is also highly characteristic, appearing as a strong, sharp band. In the solid state, where carboxylic acids typically exist as hydrogen-bonded dimers or polymers, this band is found around 1710 cm⁻¹.

The indazole moiety contributes several characteristic vibrations. The N-H stretching vibration is expected in the region of 3100-3500 cm⁻¹, though it may be broad and merge with the O-H band. The aromatic C-H stretching vibrations from the benzene ring will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1450–1620 cm⁻¹ range.

The methyl groups introduced at the 6 and 7 positions will exhibit their own characteristic vibrations. Symmetric and asymmetric C-H stretching modes are expected in the 2850–2960 cm⁻¹ region. C-H bending vibrations (scissoring and rocking) for the methyl groups would appear in the 1375–1470 cm⁻¹ range.

Conformational analysis can be aided by vibrational spectroscopy, as the exact positions of certain bands, particularly the C=O stretch, are sensitive to the local electronic and steric environment. Variations in the planarity between the carboxylic acid group and the indazole ring would influence conjugation and, consequently, the C=O bond order and its vibrational frequency.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500–3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Indazole Ring | N-H stretch | 3100–3500 | Medium, Broad |

| Aromatic Ring | C-H stretch | 3000–3100 | Medium to Weak |

| Methyl Groups | C-H stretch | 2850–2960 | Medium |

| Aromatic Ring | C=C stretch | 1450–1620 | Medium to Strong |

| Methyl Groups | C-H bend | 1375–1470 | Medium |

| Carboxylic Acid | C-O stretch | 1210–1320 | Medium |

| Carboxylic Acid | O-H bend | ~920 | Medium, Broad |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from first principles. For indazole derivatives, Density Functional Theory (DFT) is a widely used method to study physicochemical and electrostatic properties. nih.gov These calculations help in understanding the molecule's behavior at an electronic level, which underpins its chemical and physical characteristics.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For indazole systems, computational studies have been performed to establish the most stable tautomeric forms, which is in agreement with experimental data. nih.gov Methods such as Hartree-Fock (HF) and DFT with basis sets like 6-31G** are employed for these calculations. nih.gov

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. While specific data for 6,7-Dimethyl-1H-indazole-3-carboxylic acid is not detailed in the provided sources, the table below illustrates the typical output of such a calculation for a related indazole structure.

Table 1: Illustrative Optimized Geometry Parameters for an Indazole Core Structure

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C3a | 1.45 Å | |

| C7a-N1 | 1.38 Å | |

| Bond Angle | N1-N2-C3 | 112.0° |

| N2-C3-C3a | 110.5° | |

| C7-C7a-N1 | 130.0° |

Note: These values are illustrative for a general indazole structure and not specific to the 6,7-dimethyl derivative.

DFT calculations are also highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. core.ac.uk Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be calculated and compared with experimental spectra to confirm the molecule's structure and vibrational modes. core.ac.uk Studies on indazole complexes have shown good agreement between experimental and theoretical wavenumbers. core.ac.uk

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity. For example, derivatives of 1H-indazole-3-carboxylic acid have been studied via molecular docking to determine their binding energy with specific receptors, such as those involved in renal cancer (PDB: 6FEW). nih.govrsc.org The process involves placing the ligand within a defined grid box covering the target site on the macromolecule and evaluating the most favorable binding conformations. rsc.org Molecular dynamics (MD) simulations can further investigate the stability of the ligand-receptor complex over time, ensuring the inhibitor remains in the docking region. researchgate.net

Prediction of Reactivity and Stability Profiles

The chemical reactivity and stability of a molecule can be predicted using DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's ability to donate or accept electrons. dntb.gov.ua A large HOMO-LUMO energy gap generally implies high stability and low chemical reactivity. rsc.org Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Furthermore, the thermodynamic stability can be assessed by calculating the standard molar enthalpy of formation. Such studies have been performed for 1H-indazole-3-carboxylic acid using a combination of experimental calorimetry and DFT calculations to provide values for its enthalpy of formation in the gas phase. researchgate.net

Tautomerism Studies in Indazole Carboxylic Acid Systems

Annular tautomerism is a significant feature of indazole and its derivatives, where a proton can reside on either of the two nitrogen atoms of the pyrazole (B372694) ring, leading to 1H- and 2H-tautomers. nih.gov The 1H-indazole tautomer, which has a benzenoid structure, is generally more stable and predominant than the quinonoid 2H-indazole form. researchgate.net

Theoretical calculations using methods like AM1 and B3LYP/6-31G** are instrumental in determining the relative stabilities of these tautomers. nih.gov Studies have shown that while the 1H-tautomer is often the most stable, the energy difference can be small and influenced by substituents on the indazole ring. nih.govresearchgate.net The nature of the solvent also plays a crucial role; polar solvents can favor the more polar tautomer. frontiersin.org In some substituted indazoles, the 2H-tautomer can be stabilized through intramolecular hydrogen bonding. researchgate.net Computational studies on various indazole derivatives have successfully predicted the most stable tautomer, aligning with experimental observations. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substitution Patterns on Biological Efficacy and Selectivity of Indazole-3-Carboxamides

The biological profile of indazole-3-carboxamides is profoundly influenced by the nature and position of substituents on the bicyclic ring system. These modifications can modulate the compound's affinity for its biological target, its selectivity over other targets, and its pharmacokinetic properties.

While direct and extensive research focusing exclusively on the 6,7-dimethyl substitution pattern of 1H-indazole-3-carboxylic acid is not widely available in the reviewed literature, the influence of substituents at the C6 and C7 positions has been noted in broader studies of indazole derivatives.

Substituents on the benzene (B151609) portion of the indazole ring are known to influence the electronic and steric properties of the molecule, which can be critical for target engagement. For instance, studies on 3,6-disubstituted indazole derivatives have shown that modifications at the C6 position can significantly impact biological activity. nih.gov Similarly, research into 7-substituted indazoles as inhibitors of nitric oxide synthases (NOS) revealed that the nature of the substituent at C7 dictates both potency and selectivity. In one study, a 1H-indazole-7-carboxamide was found to be a selective inhibitor for neuronal NOS (nNOS). Further research demonstrated that palladium-catalyzed C7-arylation of 1H-indazoles is a viable strategy for creating novel derivatives, indicating the chemical tractability of this position for introducing diverse functional groups. researchgate.net

The presence of dimethyl groups at both the C6 and C7 positions, as in the titular compound, would be expected to introduce specific steric bulk and increase lipophilicity in that region of the molecule. This could potentially enhance binding to a hydrophobic pocket within a target protein or, conversely, create steric hindrance that prevents optimal binding. The precise impact—whether favorable or unfavorable—is target-dependent and can only be definitively determined through empirical testing.

| Position | Substituent Type | Observed Impact | Reference Compound Example | Source |

|---|---|---|---|---|

| C6 | Various | Modulates biological activity in hepcidin (B1576463) production inhibitors. | 3,6-disubstituted indazoles | nih.gov |

| C7 | Carboxamide | Conferred selectivity for neuronal nitric oxide synthase (nNOS). | 1H-indazole-7-carboxamide | |

| C7 | Carbonitrile | Showed equipotency to 7-nitro-1H-indazole with preference for constitutive NOS. | 1H-indazole-7-carbonitrile | |

| C7 | Aryl groups | Demonstrates the feasibility of introducing bulky groups at this position. | C7-arylated 1H-indazoles | researchgate.net |

The substituent at the C3 position of the indazole ring is crucial for the biological activity of this class of compounds. The carboxylic acid group, or its amide derivatives (carboxamides), plays a pivotal role in establishing key interactions with biological targets.

The conversion of the 1H-indazole-3-carboxylic acid into various carboxamides is a common strategy in medicinal chemistry to explore SAR and identify potent drug candidates. researchgate.netderpharmachemica.com For instance, a series of N-arylindazole-3-carboxamides were synthesized and evaluated as antiviral agents, with one derivative showing potent inhibitory effects against SARS-CoV-2. nih.gov

A critical finding in the study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers highlights the importance of the amide bond's orientation. The indazole-3-carboxamide regioisomer (-CO-NH-Ar) was found to be highly active, whereas its corresponding reverse amide isomer was inactive. nih.gov This demonstrates that the specific arrangement of the hydrogen bond donor (NH) and acceptor (C=O) in the 3-carboxamide moiety is essential for interaction with the target protein. nih.gov

Furthermore, the carboxylic acid itself can be a key pharmacophoric feature. It can participate in important ionic or hydrogen bonding interactions within a receptor's active site. The hydrolysis of ester or amide precursors to reveal the carboxylic acid is a key metabolic pathway and a synthetic step in creating active molecules. nih.govmdpi.comresearchgate.net The synthesis of various aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives further underscores the versatility of the C3-carboxy functional group as a scaffold for creating diverse and biologically active molecules. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For indazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for activity and in designing new, more potent inhibitors.

Although specific QSAR models for 6,7-Dimethyl-1H-indazole-3-carboxylic acid were not found, studies on related heterocyclic carboxamides provide a framework for this analysis. For example, 3D-QSAR models generated for a series of benzimidazole (B57391) derived carboxamides helped to explore the molecular properties that have the highest influence on their biological activity. nih.gov

Such models typically generate contour maps that visualize the regions where certain physicochemical properties are predicted to enhance or diminish activity. These properties often include:

Steric Fields: Indicate where bulky groups are favored (positive influence) or disfavored (negative influence).

Electrostatic Fields: Highlight areas where positive or negative charges are beneficial for activity.

For indazole derivatives targeting specific enzymes, these maps can guide the rational placement of substituents on the indazole ring to optimize interactions with the active site. The development of these models relies on having a dataset of compounds with experimentally determined biological activities, which would be a necessary future step for the rational design of novel this compound derivatives.

Pharmacophore Development and Rational Molecular Design for Indazole-Based Compounds

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target.

Pharmacophore models have been successfully developed for various classes of indazole-based compounds. For instance, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated based on a training set of active compounds, which was then used to predict the activity of new triazole carboxylic acid derivatives. nih.gov In another study, in silico pharmacophore modeling suggested that certain indazole analogs could be potent inhibitors of the estrogen receptor alpha (ERα). japsonline.com

A typical pharmacophore model for an indazole-based inhibitor might include:

An aromatic ring feature corresponding to the indazole core.

A hydrogen bond acceptor, often represented by the carbonyl oxygen of the C3-carboxamide.

A hydrogen bond donor, represented by the amide N-H or the indazole N1-H.

Hydrophobic features, which could be satisfied by substituents like the dimethyl groups at the C6 and C7 positions.

Preclinical Biological Activity and Mechanistic Insights

In Vitro Investigation of Receptor Binding and Enzyme Inhibition

In vitro studies are fundamental in elucidating the biological activity of novel compounds. For indazole carboxylic acid derivatives, these investigations have identified several specific molecular targets and have characterized their interactions, revealing a range of inhibitory and binding activities.

Research into indazole carboxylic acid derivatives has pinpointed several proteins and cellular pathways as potential targets. These findings highlight the diverse pharmacological potential of this class of compounds.

One area of significant interest is in the development of male contraceptives. An analogue of indazole carboxylic acid, gamendazole, has been shown to directly affect Sertoli cells in vitro. nih.gov A biotinylated version of gamendazole was observed to bind within the cytoplasm and in the perinuclear region of primary Sertoli cells, suggesting a direct interaction with intracellular targets that regulate spermatogenesis. nih.gov

In the realm of immunology and inflammation, certain indazole-3-carboxamides have been identified as blockers of Calcium-Release Activated Calcium (CRAC) channels. nih.gov These channels are crucial for calcium signaling in immune cells. By inhibiting CRAC channels, these compounds can modulate immune responses, indicating their potential as treatments for inflammatory and autoimmune disorders. nih.gov

Furthermore, the indazole scaffold is present in molecules designed to inhibit various enzymes. For instance, some indazole derivatives have been investigated as inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy due to its role in cell proliferation and migration. nih.gov Other studies have explored their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), which is implicated in tumor immune evasion, and cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.net The inhibition of nitric oxide synthase by certain indazole derivatives has also been reported, suggesting a role in modulating physiological processes involving nitric oxide.

Cell-based assays provide a more complex biological system to evaluate the functional consequences of a compound's activity. For indazole derivatives, these assays have been instrumental in confirming their effects on cellular processes.

In studies related to male contraception, gamendazole was found to inhibit the production of inhibin B by primary Sertoli cells with a median inhibitory concentration (IC50) of 6.8 x 10⁻¹⁰ M. nih.gov This demonstrates a potent and specific effect on the function of these essential testicular cells.

Regarding the activity of indazole-3-carboxamides as CRAC channel blockers, cell-based functional assays using the RBL-2H3 rodent mast cell line were employed. nih.gov These cells are known to express functional CRAC channels. The inhibitory activity of these compounds on calcium influx was measured, with some derivatives exhibiting sub-micromolar IC50 values. For example, one of the most active blockers demonstrated an IC50 of 0.65 µM. nih.gov This highlights the potential of these compounds to modulate mast cell degranulation and the release of inflammatory mediators.

The anti-proliferative effects of various indazole derivatives have been assessed in a range of human cancer cell lines. For example, a series of 1H-indazole amide derivatives showed potent enzymatic and cellular activity against extracellular signal-regulated kinase1/2 (ERK1/2) and in the HT29 colon cancer cell line, with IC50 values in the nanomolar to low micromolar range. nih.gov Another study identified an indazole derivative, compound 2f, which exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. nih.gov

The anti-inflammatory potential of indazole derivatives has also been confirmed in cell-based assays. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. researchgate.net

Table 1: In Vitro Activity of Selected Indazole Derivatives

| Compound Class | Specific Derivative/Series | Cell Line/System | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|---|

| Indazole Carboxylic Acid Analogue | Gamendazole | Primary Rat Sertoli Cells | Inhibin B Production | IC50 | 6.8 x 10⁻¹⁰ M | nih.gov |

| Indazole-3-Carboxamide | Derivative 15b | RBL-2H3 Mast Cells | Calcium Influx | IC50 | 0.65 µM | nih.gov |

| 1H-Indazole Amide | Derivatives 116, 117, 118 | HT29 Colon Cancer Cells | Cell Proliferation | IC50 | 0.9 - 6.1 µM | nih.gov |

| Indazole Derivative | Compound 2f | Various Cancer Cell Lines | Cell Proliferation | IC50 | 0.23 - 1.15 µM | nih.gov |

In Vivo Efficacy Studies in Animal Models (Preclinical Context)

Preclinical in vivo studies in animal models are a critical step in evaluating the therapeutic potential of new chemical entities. Several derivatives of indazole carboxylic acid have demonstrated efficacy in various animal models, providing a strong basis for their further development.

In the context of male contraception, a single oral dose of gamendazole was shown to induce infertility in male rats. nih.gov This effect was reversible, with fertility returning in a majority of the animals after a period of time. nih.gov These findings underscore the potential of indazole carboxylic acids as non-hormonal male contraceptives.

The anti-inflammatory properties of indazole derivatives have been demonstrated in a rat model of carrageenan-induced hind paw edema. researchgate.net The compounds significantly inhibited the edema in a dose- and time-dependent manner, indicating their potential to alleviate acute inflammation. researchgate.net

In oncology, an indazole derivative, compound 2f, was shown to suppress tumor growth in a 4T1 mouse model of breast cancer without causing obvious side effects. nih.gov This suggests that indazole-based compounds could be developed as effective and well-tolerated anticancer agents.

Furthermore, in a murine model of cutaneous leishmaniasis, an indazole derivative, NV6, exhibited therapeutic efficacy comparable to the standard drug amphotericin B. mdpi.com It significantly reduced lesion growth and parasite load, highlighting the potential of this class of compounds in treating parasitic infections. mdpi.com

Table 2: In Vivo Efficacy of Selected Indazole Derivatives in Animal Models

| Compound Class | Specific Derivative | Animal Model | Disease/Condition Model | Key Finding | Reference |

|---|---|---|---|---|---|

| Indazole Carboxylic Acid Analogue | Gamendazole | Rat | Male Contraception | Induced reversible infertility | nih.gov |

| Indazole Derivative | General | Rat | Carrageenan-Induced Paw Edema | Significant inhibition of edema | researchgate.net |

| Indazole Derivative | Compound 2f | Mouse | 4T1 Breast Cancer | Suppressed tumor growth | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazole | NV6 | Mouse | Cutaneous Leishmaniasis | Reduced lesion size and parasite load | mdpi.com |

Elucidation of Molecular Mechanisms of Action for Indazole Carboxylic Acids

Understanding the molecular mechanisms by which indazole carboxylic acids exert their biological effects is crucial for their rational design and development as therapeutic agents. Research has begun to unravel these mechanisms for various derivatives.

For gamendazole, its contraceptive effect appears to be mediated through its action on Sertoli cells, leading to a disruption of spermatogenesis. The inhibition of inhibin B production is a key indicator of this effect. nih.gov The binding of a biotinylated gamendazole analogue to cytoplasmic and perinuclear components of Sertoli cells suggests an interaction with intracellular signaling pathways that control testicular function. nih.gov

The immunomodulatory effects of certain indazole-3-carboxamides are attributed to their ability to block CRAC channels. nih.gov By inhibiting calcium entry into immune cells, these compounds can interfere with downstream signaling events that are necessary for immune cell activation, such as the release of inflammatory mediators from mast cells. nih.gov

In the context of cancer, the molecular mechanism of some indazole derivatives involves the inhibition of key signaling pathways. For example, some derivatives act as inhibitors of ERK1/2, which are critical components of the MAPK signaling pathway that is often dysregulated in cancer. nih.gov For the anticancer compound 2f, it was found to promote apoptosis in breast cancer cells through the ROS-mitochondrial apoptotic pathway. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

The anti-inflammatory actions of indazole derivatives are linked to their ability to inhibit COX-2 and the production of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net Additionally, their ability to scavenge free radicals may also contribute to their anti-inflammatory effects. researchgate.net

Emerging Research Areas and Future Perspectives

Applications in Materials Science (e.g., Coordination Polymers)

While primarily known for its biological activity, the structural features of 6,7-Dimethyl-1H-indazole-3-carboxylic acid—namely its rigid heterocyclic ring system and the versatile coordination site of the carboxylic acid group—make it an intriguing candidate for materials science. Specifically, there is growing interest in using indazole-based ligands for the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.com

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional structures. inorgchemres.orgmdpi.com The properties of these materials, such as luminescence, magnetism, and catalytic activity, can be tuned by carefully selecting the metal and organic building blocks. bohrium.comrsc.org

Research on structural analogues of this compound has demonstrated the viability of this approach. For instance, 1H-indazole-4-carboxylic acid has been used to create novel 2D coordination polymers with transition metals, yielding materials with interesting magnetic and luminescent properties. bohrium.comrsc.orgrsc.org Similarly, 1H-indazole-6-carboxylic acid has been reacted with Zinc (II) and Cadmium (II) to form CPs with distinct structural dimensionalities (1D chains and 3D networks, respectively) and photoluminescent properties driven by the indazole ligand. mdpi.com Studies using indazole-3-carboxylic acid have also yielded mononuclear coordination compounds with promising anti-cancer and anti-inflammatory properties. nih.gov

The carboxylate group on these molecules is a highly effective linker, capable of bridging multiple metal ions in various modes, while the indazole ring's nitrogen atoms offer additional coordination sites, contributing to the structural diversity and stability of the resulting framework. mdpi.comnih.gov Although specific studies on this compound in this context are not yet prominent, its structural similarity to these proven ligands suggests a strong potential for its use in creating novel CPs with tailored functions for applications in sensing, catalysis, or biomedicine.

Table 1: Properties of Coordination Polymers Derived from Indazole Carboxylic Acid Analogues

| Indazole Ligand | Metal Ion(s) | Dimensionality | Observed Properties | Reference |

|---|---|---|---|---|

| 1H-Indazole-4-carboxylic acid | Co(II), Cu(II), Zn(II), Cd(II) | 2D | Magnetic, Luminescence, Biological Activity | bohrium.comrsc.org |

| 1H-Indazole-6-carboxylic acid | Zn(II) | 1D (Double Chain) | Photoluminescence | mdpi.com |

| 1H-Indazole-6-carboxylic acid | Cd(II) | 3D | Photoluminescence | mdpi.com |

| Indazole-3-carboxylic acid | Co(II), Ni(II), Zn(II) | 0D (Mononuclear) | Anti-cancer and Anti-inflammatory Activity | nih.gov |

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The quest to identify and optimize new drug candidates from the vast chemical space of indazole derivatives is being revolutionized by the integration of High-Throughput Screening (HTS) and Artificial Intelligence (AI).

High-Throughput Screening (HTS) allows researchers to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. nih.govresearchgate.net This technology has been instrumental in identifying indazole derivatives as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. nih.govnih.gov In a typical HTS campaign, a library of diverse indazole compounds is screened against a target kinase, and "hits"—compounds that modulate the kinase's activity—are identified. mesoscale.comnih.gov These initial hits, while not always perfect, serve as the starting point for more focused drug development efforts. For example, HTS has successfully identified indazole-based inhibitors for targets like Aurora kinases and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov

Artificial Intelligence (AI) and Machine Learning (ML) are further accelerating this process. bpasjournals.comresearchgate.net AI can be applied at nearly every stage of drug discovery, from identifying novel drug targets to predicting the success of clinical trials. nih.govnih.gov For indazole-based drug discovery, AI models can be trained on existing data from HTS campaigns and other experiments. These models learn the complex relationships between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). nih.gov This allows for in silico or virtual screening, where AI predicts the activity of millions of virtual compounds, helping chemists prioritize which derivatives to synthesize and test in the lab. nih.gov AI can also predict crucial drug properties like toxicity, solubility, and metabolic stability, significantly reducing the time and cost associated with drug development by identifying compounds with a higher probability of success early in the process. nih.govmdpi.com

Table 2: Examples of Indazole-Based Kinase Inhibitors and Their Potency

| Compound Type | Target Kinase | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|

| 1H-Indazole-3-carboxamide derivative | GSK-3 | 0.35 µM | nih.gov |

| 1H-Indazol-3-amine derivative | FGFR1 | < 4.1 nM | nih.gov |

| 3-Aminoindazole derivative (Entrectinib) | ALK | 12 nM | mdpi.com |

| Indazole-based derivative | Aurora A / B | 0.026 / 0.015 µM | nih.gov |

| Indazole–pyrimidine derivative | VEGFR-2 | 34.5 nM | nih.gov |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Challenges and Opportunities in Developing Novel Indazole-Based Therapeutics

Despite the immense promise of the indazole scaffold, the journey from a promising compound like this compound to an approved therapeutic is fraught with challenges, yet rich with opportunity.

Challenges:

Selectivity and Off-Target Effects: A major challenge, particularly for kinase inhibitors, is achieving selectivity. The human kinome has over 500 members, many with similar ATP-binding sites. nih.gov Designing an indazole derivative that inhibits the target kinase without affecting others is difficult and crucial for minimizing side effects. wiley.com

Drug Resistance: Cancer cells and microbes can develop resistance to therapies over time, often through mutations in the drug's target protein. A key challenge is to develop indazole therapeutics that can overcome these resistance mechanisms. wiley.com

Pharmacokinetics and Bioavailability: A compound must not only be potent but also possess the right ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be an effective drug. Optimizing an indazole derivative for good solubility, stability, and oral bioavailability is a significant hurdle.

Clinical Development: The process of clinical trials is long, expensive, and has a high rate of failure. alliedacademies.org Demonstrating safety and efficacy in diverse patient populations for rare or complex diseases presents substantial logistical and financial barriers. pharmaceutical-technology.com

Opportunities:

Privileged Scaffold: The indazole ring is considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of biological target. mdpi.comrsc.org This versatility means that beyond cancer, new indazole derivatives could be developed for a wide array of diseases, including inflammatory conditions, infections, and neurodegenerative disorders like Parkinson's disease. nih.gov

Targeting Novel Pathways: As our understanding of disease biology deepens, new therapeutic targets are constantly being identified. The chemical tractability of the indazole core allows for the rapid design and synthesis of derivatives aimed at these novel pathways. nih.gov

Personalized Medicine: Advances in genomics and biomarker identification allow for more targeted therapeutic strategies. alliedacademies.org There is a significant opportunity to develop indazole-based drugs that are effective for specific patient subpopulations who are identified by a particular biomarker, leading to more precise and effective treatments.

Innovative Drug Modalities: The application of indazole ligands in creating coordination polymers opens up novel therapeutic possibilities. nih.gov These materials could be designed for targeted drug delivery or as theranostic agents, which combine diagnostic imaging and therapy into a single platform.

The future of therapeutics based on this compound and related structures lies in overcoming the fundamental challenges of drug development by leveraging new technologies and exploring non-traditional applications, thereby expanding the horizon for this remarkable class of compounds.

Q & A

Basic: What are the standard synthetic routes for preparing 6,7-Dimethyl-1H-indazole-3-carboxylic acid?

Answer:

The synthesis typically begins with functionalization of the indazole core. Key steps include:

- Acylation at N-1 : Reacting indazole-3-carboxylic acid precursors with acyl chlorides in dichloromethane using triethylamine as a base to introduce substituents .

- Substitution reactions : Methyl groups at positions 6 and 7 can be introduced via alkylation or directed C–H activation, often employing palladium catalysts or strong bases like LDA (lithium diisopropylamide) .

- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions yields the final carboxylic acid .

Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : and NMR identify methyl groups (δ ~2.5 ppm for CH) and the carboxylic acid proton (broad peak at δ ~12–14 ppm). - COSY confirms substitution patterns .

- IR Spectroscopy : A strong absorption band at ~1700 cm^{-1 confirms the carboxylic acid group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects fragmentation patterns .

Advanced: How can derivatives of this compound be designed for enzyme inhibition studies?

Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) at position 3 to enhance binding to catalytic pockets. Methyl groups at 6 and 7 may improve hydrophobic interactions .

- Bioisosteric replacement : Replace the carboxylic acid with a tetrazole moiety to maintain acidity while improving membrane permeability .

- Methodology : Synthesize derivatives via Suzuki coupling (for aryl groups) or amide bond formation, followed by in vitro enzyme assays (e.g., IC determination) .

Advanced: How can solubility challenges be addressed without compromising bioactivity?

Answer:

- Salt formation : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., tromethamine) to improve aqueous solubility. Characterize salts via X-ray crystallography .

- Prodrug strategies : Convert the acid to ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo. Validate stability using simulated gastric fluid assays .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro testing to maintain solubility and avoid cytotoxicity .

Advanced: How should researchers analyze contradictory bioactivity data across studies?

Answer:

- Purity verification : Re-analyze compound purity via HPLC and LC-MS to rule out impurities as confounding factors .

- Assay standardization : Compare experimental conditions (e.g., cell lines, incubation times) between studies. Reproduce assays under controlled parameters .

- Computational validation : Use molecular docking to assess binding consistency across reported targets. Conflicting results may indicate off-target effects .

Basic: What are common derivatization reactions for modifying the indazole core?

Answer:

- N-1 functionalization : Acylation with aroyl chlorides or alkylation with iodomethane .

- C-3 modifications : Esterification (e.g., methyl ester) or amide formation via coupling agents like HATU .

- Electrophilic substitution : Nitration or halogenation at position 5, directed by the carboxylic acid’s meta-effect .

Advanced: What computational methods predict biological targets for this compound?

Answer:

- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores and conserved binding residues .

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .

- ADMET prediction : Employ SwissADME to assess bioavailability and toxicity, filtering out derivatives with poor pharmacokinetic profiles .

Basic: How do substituents at positions 6 and 7 influence reactivity?

Answer:

- Steric effects : Methyl groups at 6 and 7 hinder electrophilic substitution at adjacent positions, directing reactions to C-5 or N-1 .

- Electronic effects : Methyl donors slightly increase electron density on the indazole ring, enhancing susceptibility to oxidation (e.g., with KMnO) .

- Validation : Compare reaction rates of methyl-substituted vs. unsubstituted analogs using kinetic studies .

Advanced: What strategies optimize pharmacokinetic properties of derivatives?

Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP values. Balance using ClogP calculations .

- Metabolic stability : Replace labile esters with stable amides. Test in microsomal assays (e.g., human liver microsomes) .

- Plasma protein binding : Measure affinity via equilibrium dialysis; modify substituents to reduce non-specific binding .

Advanced: How are inorganic/organic salts synthesized to enhance physicochemical properties?

Answer:

- Salt screening : React the carboxylic acid with stoichiometric equivalents of bases (e.g., KCO, piperazine) in ethanol. Isolate via crystallization .

- Characterization : Use DSC (differential scanning calorimetry) to determine melting points and PXRD for polymorph identification .

- Solubility testing : Compare solubility profiles of salts in buffers (pH 1.2–7.4) using UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.